4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C32H24N2O4 and its molecular weight is 500.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available literature and research findings.
Molecular Structure and Formula
- Molecular Formula : C28H24N2O3
- Molecular Weight : 436.50176 g/mol
- CAS Number : Not explicitly provided but can be referenced through related compounds.
Structural Characteristics
The compound contains multiple functional groups that contribute to its biological activity:
- Pentacyclic structure which may enhance interaction with biological targets.
- Dioxo groups that could play a role in reactivity and binding to enzymes or receptors.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to the target molecule exhibit notable antimicrobial properties. For instance, studies on related pentacyclic compounds have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 64 mg/L |
Escherichia coli | 128 mg/L |
Bacteroides fragilis | 64 mg/L |
Candida albicans | 128 mg/L |
These results suggest that the structural features of the compound may contribute to its ability to inhibit microbial growth effectively .
Anticancer Potential
The pentacyclic structure is often associated with anticancer activity. Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. For example, compounds derived from azapentacyclo structures have been shown to exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of DNA synthesis : The dioxo groups could interact with DNA or related enzymes.
- Disruption of cellular membranes : The hydrophobic nature of the pentacyclic structure may allow it to integrate into lipid membranes, leading to cell lysis.
- Enzyme inhibition : Potential binding to active sites of enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study focused on synthesizing derivatives of related compounds demonstrated that certain modifications significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural alterations could optimize the efficacy of these compounds against resistant strains .
Study 2: Antitumor Activity
In vitro tests on cancer cell lines revealed that derivatives of pentacyclic compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The studies highlighted the importance of functional group positioning in enhancing cytotoxicity .
Properties
IUPAC Name |
4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O4/c1-38-21-16-12-19(13-17-21)33-30(35)18-10-14-20(15-11-18)34-31(36)28-26-22-6-2-3-7-23(22)27(29(28)32(34)37)25-9-5-4-8-24(25)26/h2-17,26-29H,1H3,(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHVFHYRDUMOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.